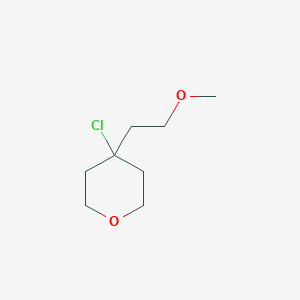
4-Chloro-4-(2-methoxyethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-(2-methoxyethyl)oxane is a chemical compound with the molecular formula C8H15ClO2. It is characterized by the presence of a chloro group and a methoxyethyl group attached to an oxane ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(2-methoxyethyl)oxane typically involves the reaction of 4-chlorobutanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-(2-methoxyethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-4-(2-methoxyethyl)oxane, 4-amino-4-(2-methoxyethyl)oxane, and other derivatives.
Oxidation Reactions: Products include this compound oxide and other oxidation products.
Reduction Reactions: Products include this compound alcohol and other reduced compounds.
Applications De Recherche Scientifique
4-Chloro-4-(2-methoxyethyl)oxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-(2-methoxyethyl)oxane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the methoxyethyl group can undergo various chemical transformations. The compound’s reactivity is influenced by the presence of the oxane ring, which provides a stable framework for the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-4-(2-ethoxyethyl)oxane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
4-Bromo-4-(2-methoxyethyl)oxane: Similar structure but with a bromo group instead of a chloro group.
4-Chloro-4-(2-methoxypropyl)oxane: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.
Uniqueness
4-Chloro-4-(2-methoxyethyl)oxane is unique due to the presence of both a chloro group and a methoxyethyl group attached to the oxane ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.
Propriétés
Numéro CAS |
87399-40-4 |
|---|---|
Formule moléculaire |
C8H15ClO2 |
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
4-chloro-4-(2-methoxyethyl)oxane |
InChI |
InChI=1S/C8H15ClO2/c1-10-5-2-8(9)3-6-11-7-4-8/h2-7H2,1H3 |
Clé InChI |
IFLLTKYZFSHUHR-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
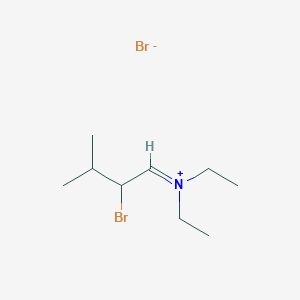
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
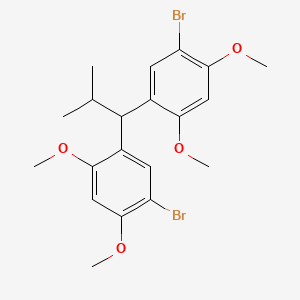
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
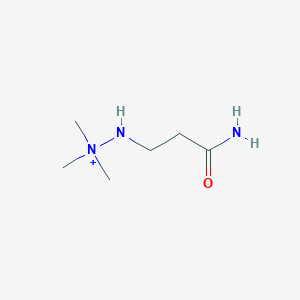
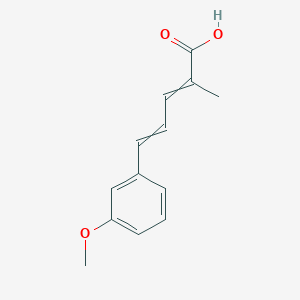
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

